molecular formula C17H11N B14754570 2-Azatriphenylene CAS No. 217-60-7

2-Azatriphenylene

Cat. No.: B14754570
CAS No.: 217-60-7
M. Wt: 229.27 g/mol
InChI Key: CYCGKTMTMXGLSE-UHFFFAOYSA-N
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Description

2-Azatriphenylene is a nitrogen-containing polycyclic aromatic hydrocarbon. It is a derivative of triphenylene, where one of the carbon atoms in the aromatic ring system is replaced by a nitrogen atom. This modification imparts unique electronic and structural properties to the molecule, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azatriphenylene can be achieved through several methods. One common approach involves the cyclization of polyaryl-substituted pyridinium salts via photocyclization. This method proceeds by photoirradiation in the presence of an oxidant, leading to the formation of the azatriphenylene core . Another method involves the electrochemical intramolecular cyclization of aromatic compounds, where atom-economical C-H pyridination without a transition-metal catalyst or an oxidant is a key step .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. Electrochemical methods are particularly favored for their efficiency and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions: 2-Azatriphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and transition metal oxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to introduce functional groups.

Major Products Formed:

    Oxidation: Cationic azatriphenylene derivatives.

    Reduction: Reduced forms of azatriphenylene with altered electronic properties.

    Substitution: Functionalized azatriphenylene derivatives with various substituents.

Mechanism of Action

The mechanism of action of 2-Azatriphenylene involves its interaction with various molecular targets and pathways. The nitrogen atom in the aromatic ring system can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the electronic properties of the molecule allow it to act as an electron donor or acceptor in various chemical and biological processes .

Comparison with Similar Compounds

2-Azatriphenylene can be compared with other nitrogen-containing polycyclic aromatic hydrocarbons, such as:

Uniqueness: this compound stands out due to its unique combination of electronic properties and structural features, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

217-60-7

Molecular Formula

C17H11N

Molecular Weight

229.27 g/mol

IUPAC Name

phenanthro[9,10-c]pyridine

InChI

InChI=1S/C17H11N/c1-2-7-14-12(5-1)13-6-3-4-8-15(13)17-11-18-10-9-16(14)17/h1-11H

InChI Key

CYCGKTMTMXGLSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=NC=C3)C4=CC=CC=C24

Origin of Product

United States

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